molecular formula C14H10N4S2 B2961557 2-(Allylthio)-6-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile CAS No. 310454-11-6

2-(Allylthio)-6-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Cat. No. B2961557
CAS RN: 310454-11-6
M. Wt: 298.38
InChI Key: LIEVTTRMHNROPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A related compound, 2-amino-3,5-dicarbonitrile-6-thio-pyridines, has been synthesized using a three-component condensation of aldehydes, malononitrile, and thiophenols . This process was catalyzed by Tannic Acid-Cu-modified Fe3O4@SiO2 nanoparticles . The catalyst showed excellent performance and stability, and could be reused at least five times without significant degradation in performance .

Scientific Research Applications

Antibacterial Activity

2-(Allylthio)-6-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and its derivatives have been explored for their potential in antibacterial applications. Research has shown that certain derivatives exhibit significant antimicrobial activity against a range of aerobic and anaerobic bacteria. For example, compounds derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have demonstrated inhibitory effects against multiple bacterial strains, with minimal inhibitory concentration values ranging notably from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013). Furthermore, the structure of these pyridine derivatives, especially those with specific substitutions, has been found crucial in determining their antibacterial efficacy, particularly against various Gram-stained bacteria (Koszelewski et al., 2021).

Corrosion Inhibition

Another significant application of these compounds is in the field of corrosion inhibition. Certain derivatives, such as 2-((1H-indol-2-yl)thio)-6-amino-4-phenylpyridine-3,5-dicarbonitrile, have been investigated for their effectiveness in preventing corrosion, particularly in mild steel in acidic environments. Studies indicate that these compounds exhibit mixed-type corrosion inhibition activities and can efficiently inhibit corrosion by adsorbing on the steel surface (Verma et al., 2019). Additionally, the corrosion protection efficiency of similar pyridines has been evaluated using various techniques, confirming their potential as effective corrosion inhibitors (Sudheer & Quraishi, 2014).

Synthesis and Characterization

The synthesis and characterization of these pyridine derivatives form a crucial aspect of their research applications. Efficient and environmentally benign synthesis methods, such as multi-component synthesis using metal-organic frameworks under solvent-free conditions, have been developed (Thimmaiah et al., 2012). These methods highlight the potential for scalable and sustainable production of these compounds. Moreover, the study of their chemical structure and reactivity, such as the aminomethylation of 4-(alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles, contributes to a deeper understanding of their properties and potential applications (Khrapova et al., 2020).

properties

IUPAC Name

2-amino-6-prop-2-enylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-2-5-20-14-10(8-16)12(11-4-3-6-19-11)9(7-15)13(17)18-14/h2-4,6H,1,5H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEVTTRMHNROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(prop-2-en-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

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